molecular formula C14H24N2O3 B12675214 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene CAS No. 93803-68-0

2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene

Cat. No.: B12675214
CAS No.: 93803-68-0
M. Wt: 268.35 g/mol
InChI Key: ZRJJPVNDQXJTLL-UHFFFAOYSA-N
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Description

2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene is an organic compound with the molecular formula C14H24N2O3 It is a derivative of toluene, featuring an amino group and a complex ether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene typically involves multiple steps. One common method starts with triethylene glycol monomethyl ether as the raw material. This compound is first converted to 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The sulfonate ester is then reacted with sodium azide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The primary products are amines or alcohols.

    Substitution: The products depend on the substituent introduced, such as alkylated amines.

Scientific Research Applications

2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether chain allows for increased solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine
  • 3,6,9-Trioxadecylamine
  • 8-Amino-3,6-dioxaoctanol

Uniqueness

2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene stands out due to its unique ether chain, which imparts distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .

Properties

CAS No.

93803-68-0

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

1-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C14H24N2O3/c1-12-3-4-13(11-14(12)15)16-5-6-18-9-10-19-8-7-17-2/h3-4,11,16H,5-10,15H2,1-2H3

InChI Key

ZRJJPVNDQXJTLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCOCCOCCOC)N

Origin of Product

United States

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